molecular formula C10H8N2O2 B11904015 3-Nitronaphthalen-1-amine CAS No. 3229-86-5

3-Nitronaphthalen-1-amine

Cat. No.: B11904015
CAS No.: 3229-86-5
M. Wt: 188.18 g/mol
InChI Key: FHVBVMVYNGVYDE-UHFFFAOYSA-N
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Description

3-Nitronaphthalen-1-amine: is an organic compound with the molecular formula C10H8N2O2 It is a derivative of naphthalene, where an amino group is attached to the first carbon and a nitro group is attached to the third carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitronaphthalen-1-amine can be synthesized through several methods. One common approach involves the nitration of naphthalen-1-amine. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the naphthalene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to achieve the desired product efficiently .

Scientific Research Applications

Chemistry: 3-Nitronaphthalen-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and other functional materials .

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. It is also used in the development of organic electronic devices and sensors .

Mechanism of Action

The mechanism of action of 3-nitronaphthalen-1-amine and its derivatives depends on the specific application. In biological systems, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .

Properties

CAS No.

3229-86-5

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-nitronaphthalen-1-amine

InChI

InChI=1S/C10H8N2O2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H,11H2

InChI Key

FHVBVMVYNGVYDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)[N+](=O)[O-]

Origin of Product

United States

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